3-Meudp
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Overview
Description
The compound 3-Meudp is a nucleotide analog Nucleotide analogs are compounds that mimic the structure of natural nucleotides, which are the building blocks of nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Meudp typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving urea and malonic acid derivatives.
Glycosylation: The pyrimidine base is then attached to a sugar moiety through glycosylation reactions. This step often requires the use of protecting groups to ensure the correct attachment.
Phosphorylation: The final step involves the phosphorylation of the sugar moiety to form the phosphono hydrogen phosphate group. This is typically achieved using phosphorylating agents like phosphorus oxychloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and advanced purification techniques ensures the production of high-quality compounds suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Meudp: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility in research applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
3-Meudp: has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies of nucleotide metabolism and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research. Its ability to mimic natural nucleotides makes it a candidate for drug development.
Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Meudp involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleotide function, leading to the inhibition of DNA and RNA synthesis. This disruption can interfere with viral replication or cancer cell proliferation, making it a valuable tool in therapeutic research.
Comparison with Similar Compounds
3-Meudp: is unique due to its specific structure and properties. Similar compounds include:
Acyclovir: An antiviral nucleotide analog used to treat herpes infections.
Zidovudine: A nucleotide analog used in the treatment of HIV/AIDS.
Gemcitabine: A nucleotide analog used in cancer chemotherapy.
These compounds share similar mechanisms of action but differ in their specific structures and applications. The unique structure of This compound allows for distinct interactions with biological targets, making it a valuable addition to the arsenal of nucleotide analogs in scientific research.
Properties
CAS No. |
148253-83-2 |
---|---|
Molecular Formula |
C10H16N2O12P2 |
Molecular Weight |
418.19 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N2O12P2/c1-21-4-5-8(23-26(19,20)24-25(16,17)18)7(14)9(22-5)12-3-2-6(13)11-10(12)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,11,13,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
UWRDTEBMTZFCTJ-ZOQUXTDFSA-N |
SMILES |
COCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)OP(=O)(O)OP(=O)(O)O |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
COCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)OP(=O)(O)OP(=O)(O)O |
Synonyms |
3'-C-methyluridine diphosphate 3-MeUDP |
Origin of Product |
United States |
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